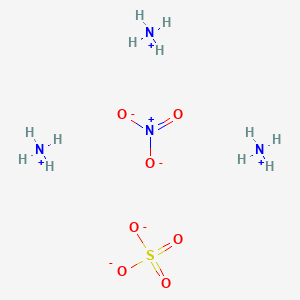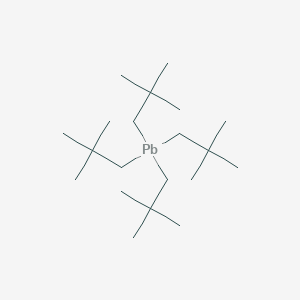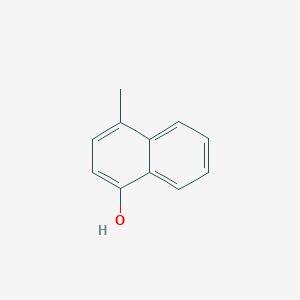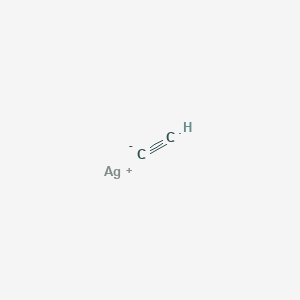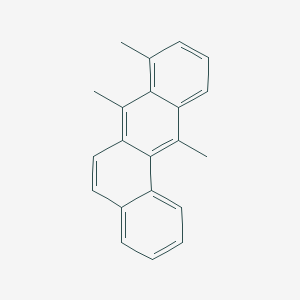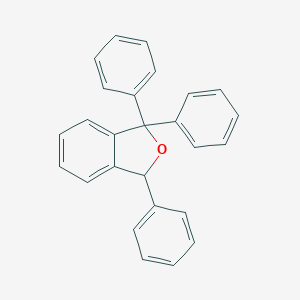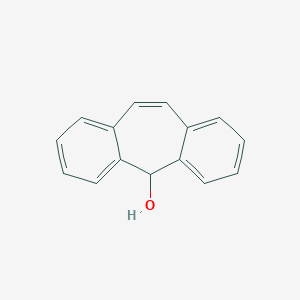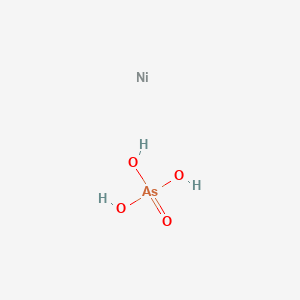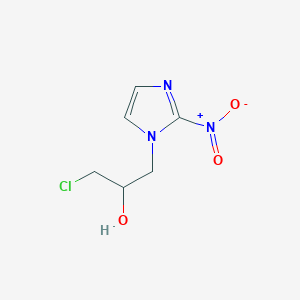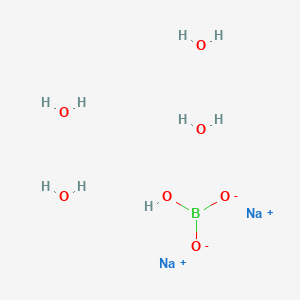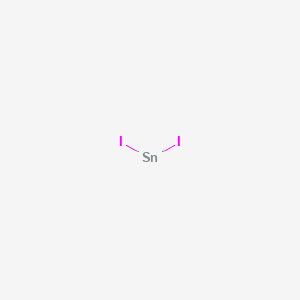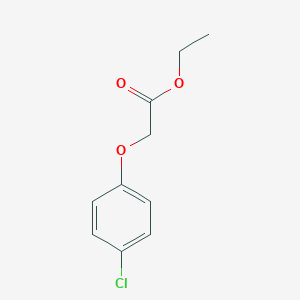
Ethyl 2-(4-chlorophenoxy)acetate
概要
説明
Synthesis Analysis
Ethyl 2-(4-chlorophenoxy)acetate is synthesized through various chemical reactions, including Knoevenagel condensation, which involves the reaction of 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of catalytic amounts of piperidine and trifluoroacetic acid under reflux conditions in benzene. This process leads to the formation of the compound, confirmed through spectral studies and X-ray diffraction studies, indicating its crystal structure in the monoclinic crystal system under the space group P21/n (Kumar et al., 2016).
Molecular Structure Analysis
The molecular structure of ethyl 2-(4-chlorophenoxy)acetate and related compounds has been extensively studied. For example, ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate exhibits a conjugated enol form and was crystallized in the monoclinic space group P2 1 /c. X-ray diffraction and various spectroscopic techniques, such as 1H NMR, FT-IR, and FT-Raman, have been employed to analyze the structure and confirm the Z-conformation of the thioamide moiety, indicating a high rotational barrier for the C=N bond (Prasanth et al., 2015).
Chemical Reactions and Properties
Ethyl 2-(4-chlorophenoxy)acetate undergoes various chemical reactions, demonstrating unique reactivity patterns. For instance, 2-(chloromethoxy)ethyl acetate reacts with alcohols in the presence of silver carbonate to produce 2-(alkoxymethoxy)ethyl acetates and bis(alkoxy)methanes, suggesting a mechanism involving neighboring group participation (Aitken et al., 1986).
Physical Properties Analysis
The synthesis and structural analysis of ethyl 2-(4-chlorophenoxy)acetate and similar compounds involve detailed examination of their physical properties through crystallography and spectroscopy. These studies reveal the compound's solid-state characteristics, including crystal system, space group, and molecular conformation, aiding in understanding its physical behavior and potential applications (Kumar et al., 2016); (Prasanth et al., 2015).
Chemical Properties Analysis
The chemical properties of ethyl 2-(4-chlorophenoxy)acetate, including its reactivity and interactions with other chemicals, are crucial for its application in various fields. Its synthesis through reactions like Knoevenagel condensation and the subsequent analysis of its molecular structure provide insights into its chemical behavior, which is essential for developing new materials and pharmaceuticals (Kumar et al., 2016).
科学的研究の応用
Degradation and Environmental Treatment : In a study on the degradation of 2,4-dichlorophenoxyacetic acid by Fe3+/H2O2, Ethyl 2-(4-chlorophenoxy)acetate was found as a transient product. This research contributes to understanding advanced oxidation processes for wastewater treatment, particularly in identifying organic intermediates formed during the mineralization process (Sun & Pignatello, 1993).
Synthesis and Antimicrobial Studies : Ethyl (4-chlorophenoxy)acetate has been used as a precursor in synthesizing various 4-oxo-thiazolidine derivatives. These compounds were then studied for their antimicrobial properties, indicating the role of Ethyl 2-(4-chlorophenoxy)acetate in creating potentially beneficial antimicrobial agents (Patel, Mistry, & Desai, 2009).
Corrosion Inhibition : Ethyl 2-(4-chlorophenoxy)acetate derivatives have been evaluated as corrosion inhibitors for metals. A study on quinoxalines compounds, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4 H )-yl)acetate, highlighted their potential as effective corrosion inhibitors for copper in nitric acid media, demonstrating the chemical's utility in protecting metal surfaces (Zarrouk et al., 2014).
Insect Growth Regulation : Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a derivative of Ethyl 2-(4-chlorophenoxy)acetate, has been synthesized and studied as an insect growth regulator. The research included comprehensive structure confirmation using various spectroscopic techniques and bio-assays against Galleria mellonella. It shows potential as a juvenile hormone mimic for potential use in insect growth regulation (Devi & Awasthi, 2022).
Metabolism and Drug Development : In pharmacology, Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate, a structurally related compound, was studied in animals for its metabolism as a hypolipidemic agent. This kind of research is crucial for understanding the metabolic pathways and potential therapeutic applications of such compounds (Kobayashi, Ando, Sugihara, & Harigaya, 1987).
Safety And Hazards
将来の方向性
Research on Ethyl 2-(4-chlorophenoxy)acetate and similar compounds is ongoing. For instance, a study reported the synthesis of novel thioether derivatives containing 1,2,4-triazole moiety from 4-chlorophenol and ethyl 2-chloroacetate as starting materials . These compounds exhibited moderate antifungal activity .
特性
IUPAC Name |
ethyl 2-(4-chlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULRDJFRGVHKLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162658 | |
| Record name | Acetic acid, (4-chlorophenoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-chlorophenoxy)acetate | |
CAS RN |
14426-42-7 | |
| Record name | Acetic acid, (4-chlorophenoxy)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014426427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (4-chlorophenoxy)acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66307 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, (4-chlorophenoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


